7-hydroxy-2-imino-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide
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Overview
Description
7-hydroxy-2-imino-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Mechanism Of Action
The mechanism of action of 7-hydroxy-2-imino-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or proteins involved in inflammation, cancer, or viral replication.
Biochemical And Physiological Effects
Studies have shown that 7-hydroxy-2-imino-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide has various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of certain cytokines and chemokines. It has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating certain pathways. Additionally, it has been shown to inhibit viral replication by interfering with viral entry or replication.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 7-hydroxy-2-imino-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide in lab experiments is its potential to target specific enzymes or proteins involved in various biological processes. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in certain applications.
Future Directions
There are several future directions for research on 7-hydroxy-2-imino-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide. One direction is to further investigate its potential anti-inflammatory, anti-cancer, and anti-viral properties and optimize its use in these applications. Another direction is to study its potential use as a pesticide or herbicide and optimize its use in agriculture. Additionally, further research is needed to understand its mechanism of action and identify potential targets for its use in various applications.
Synthesis Methods
The synthesis of 7-hydroxy-2-imino-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide involves several steps, including the reaction of 2,4-dihydroxybenzaldehyde with ethyl acetoacetate to form 3-acetyl-4-hydroxychromen-2-one, which is then reacted with hydroxylamine hydrochloride to form 7-hydroxy-2-iminochromene-3-carboxylic acid. The final step involves the reaction of 7-hydroxy-2-iminochromene-3-carboxylic acid with tetrahydrofuran-2-ylmethylamine to form 7-hydroxy-2-imino-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide.
Scientific Research Applications
7-hydroxy-2-imino-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide has been shown to have potential applications in various fields of scientific research. In the field of medicine, it has been studied for its potential anti-inflammatory, anti-cancer, and anti-viral properties. In agriculture, it has been studied for its potential use as a pesticide and herbicide. In environmental science, it has been studied for its potential use in water treatment and pollution control.
properties
IUPAC Name |
7-hydroxy-2-imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c16-14-12(15(19)17-8-11-2-1-5-20-11)6-9-3-4-10(18)7-13(9)21-14/h3-4,6-7,11,16,18H,1-2,5,8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKSIVQCKNYNKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC3=C(C=C(C=C3)O)OC2=N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-2-imino-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide |
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